molecular formula C9H12N2O B1283827 2-Amino-N,3-dimethylbenzamide CAS No. 870997-57-2

2-Amino-N,3-dimethylbenzamide

Cat. No. B1283827
M. Wt: 164.2 g/mol
InChI Key: FBOWFVWOCBTBPH-UHFFFAOYSA-N
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Patent
US07528260B2

Procedure details

A mixture of 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione (PCT Patent Publication WO 00/27831) (18 g, 0.1 mol) and acetic acid (1.2 g, 0.02 mol) in ethyl acetate (200 mL) was warmed to 35° C., and aqueous methylamine (40%, 9.0 g, 0.12 mol) was added dropwise over 50 minutes at 35-37° C. Then more aqueous methylamine (40%, 0.9 g, 12 mmol) was added, and the mixture was stirred an additional 2.5 h at 36° C. Then water (20 mL) was added, the layers were separated, and the organic layer was washed with water, dried (MgSO4), and evaporated to afford the title compound, 15.45 g (92%).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
0.9 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[NH:10]C(=O)[O:8][C:7](=O)[C:6]=2[CH:5]=[CH:4][CH:3]=1.C(O)(=O)C.[CH3:18][NH2:19].O>C(OCC)(=O)C>[NH2:10][C:11]1[C:2]([CH3:1])=[CH:3][CH:4]=[CH:5][C:6]=1[C:7]([NH:19][CH3:18])=[O:8]

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
CC1=CC=CC=2C(OC(NC21)=O)=O
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
CN
Step Three
Name
Quantity
0.9 g
Type
reactant
Smiles
CN
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred an additional 2.5 h at 36° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
NC1=C(C(=O)NC)C=CC=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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